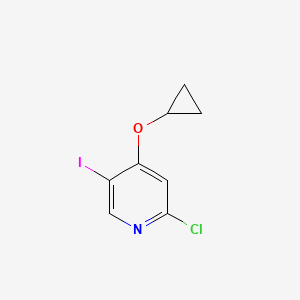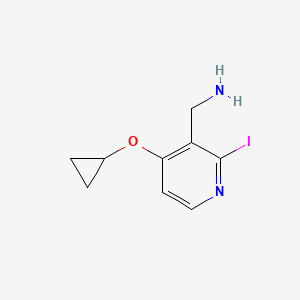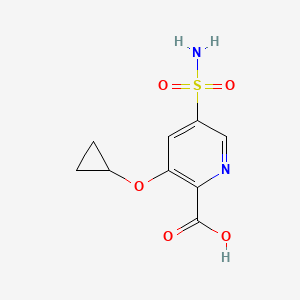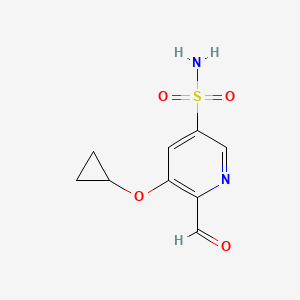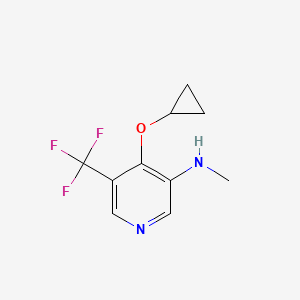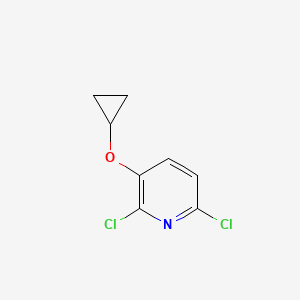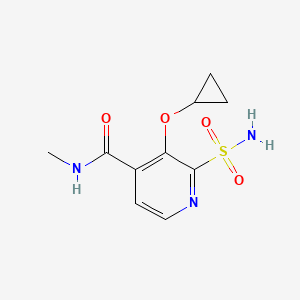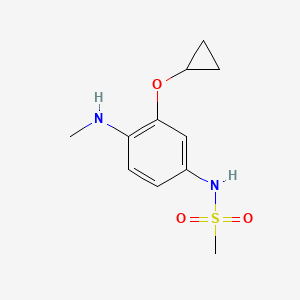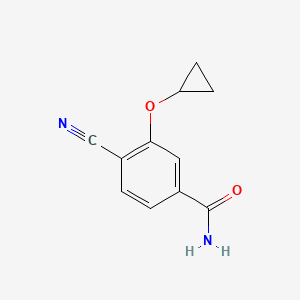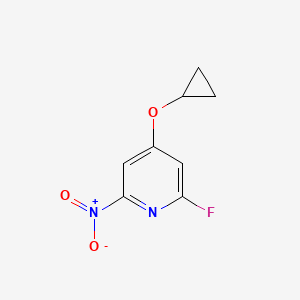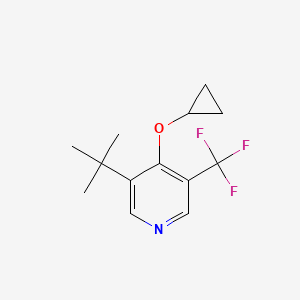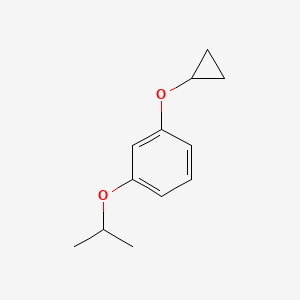
1-Cyclopropoxy-3-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy and propan-2-yloxy groups
Vorbereitungsmethoden
The synthesis of 1-cyclopropoxy-3-(propan-2-yloxy)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with cyclopropoxy and propan-2-yloxy groups . The reaction conditions typically involve the use of strong electrophiles and catalysts to facilitate the substitution process. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-(propan-2-yloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-cyclopropoxy-3-(propan-2-yloxy)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring forms a sigma-bond with an electrophile, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives. The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-3-(propan-2-yloxy)benzene can be compared with similar compounds such as:
1-Bromo-2-propan-2-yloxybenzene: Used as an intermediate in organic synthesis.
Cyclopropylbenzene: A simpler compound with a cyclopropyl group attached to the benzene ring.
2-Propanone,1-(2-propyn-1-yloxy): Another compound with a propan-2-yloxy group but different structural features. The uniqueness of 1-cyclopropoxy-3-(propan-2-yloxy)benzene lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H16O2/c1-9(2)13-11-4-3-5-12(8-11)14-10-6-7-10/h3-5,8-10H,6-7H2,1-2H3 |
InChI-Schlüssel |
DDGFTRNFVHEDNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


